5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid
CAS No.: 1262005-64-0
Cat. No.: VC0113528
Molecular Formula: C14H11ClO3
Molecular Weight: 262.689
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1262005-64-0 |
|---|---|
| Molecular Formula | C14H11ClO3 |
| Molecular Weight | 262.689 |
| IUPAC Name | 3-chloro-5-[4-(hydroxymethyl)phenyl]benzoic acid |
| Standard InChI | InChI=1S/C14H11ClO3/c15-13-6-11(5-12(7-13)14(17)18)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2,(H,17,18) |
| Standard InChI Key | QNPVCQDOLKHJRI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CO)C2=CC(=CC(=C2)Cl)C(=O)O |
Introduction
Chemical Identity and Basic Properties
5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid is characterized by a benzoic acid core with two key substitutions: a chloro group at the 5-position and a hydroxymethylphenyl group at the 3-position. These specific substitutions create a compound with unique chemical properties and potential biological interactions.
Basic Identification Parameters
| Parameter | Value |
|---|---|
| Chemical Name | 5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid |
| CAS Registry Number | 1262005-64-0 |
| Molecular Formula | C14H11ClO3 |
| Molecular Weight | 262.689 g/mol |
| Physical Appearance | Colorless crystalline solid |
| Storage Conditions | 2-8°C |
The compound features a benzoic acid moiety as its core structure, which is a fundamental aromatic carboxylic acid with the formula C6H5COOH. The parent benzoic acid is a white solid that occurs naturally in many plants and serves as an intermediate in the biosynthesis of various secondary metabolites . In 5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid, this core structure is modified with specific functional groups that alter its chemical properties and potential biological activities.
Structural Features
The structural characteristics of 5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid include:
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A benzoic acid core with a carboxyl group (-COOH)
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A chloro substituent at the 5-position of the benzoic acid ring
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A 4-hydroxymethylphenyl group attached at the 3-position of the benzoic acid ring
These specific substitutions create a compound with distinct chemical reactivity patterns. The chloro group acts as an electron-withdrawing substituent, affecting the electron distribution across the aromatic ring system. Meanwhile, the hydroxymethylphenyl group introduces additional functionality through its hydroxyl group, creating opportunities for hydrogen bonding and further chemical modifications.
Synthesis Methods
The synthesis of 5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid typically involves multiple reaction steps, requiring careful control of reaction conditions and purification techniques to obtain the desired product with high purity.
General Synthetic Approaches
The synthesis of 5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid generally follows one of several pathways:
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Cross-coupling reactions between appropriately substituted benzene derivatives
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Functional group transformations starting from simpler precursors
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Direct modifications of pre-existing benzoic acid derivatives
Specific Synthetic Procedures
Typical synthesis of this compound may involve Pd-catalyzed cross-coupling reactions, such as Suzuki coupling, between a 3-bromo-5-chlorobenzoic acid and a 4-(hydroxymethyl)phenylboronic acid. This approach allows for the directed formation of the aryl-aryl bond between the two key fragments of the molecule .
Alternative approaches might involve:
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Protection of the hydroxymethyl group prior to coupling reactions
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Late-stage functionalization of a biphenyl precursor
The synthesis typically requires specific reaction conditions:
| Condition | Requirement |
|---|---|
| Temperature Control | Often requires moderate heating (60-80°C) |
| Atmosphere | Usually performed under inert gas (argon or nitrogen) |
| Catalysts | Palladium catalysts for cross-coupling reactions |
| Solvents | Typically polar aprotic solvents (DMF, THF, dioxane) |
| Purification | Column chromatography or recrystallization |
The synthetic process must be carefully controlled to prevent side reactions at the reactive functional groups, particularly the hydroxymethyl and carboxylic acid moieties.
Physical and Chemical Properties
5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid possesses physical and chemical properties that derive from its specific molecular structure and functional groups.
Physical Properties
The physical properties of 5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid are influenced by the presence of both aromatic rings and polar functional groups:
| Property | Characteristic |
|---|---|
| Appearance | Colorless to white crystalline solid |
| Solubility | Sparingly soluble in water; more soluble in polar organic solvents |
| Melting Point | Approximately 122°C (similar to benzoic acid derivatives) |
The compound's solubility is enhanced in basic solutions due to the formation of the corresponding carboxylate salt, which is a common property of carboxylic acids .
Chemical Reactivity
The chemical reactivity of 5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid is determined by its functional groups:
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The carboxylic acid group can undergo standard reactions such as:
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Esterification with alcohols
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Amidation with amines
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Salt formation with bases
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Reduction to alcohols with appropriate reducing agents
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The hydroxymethyl group can participate in:
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Oxidation to aldehyde or carboxylic acid
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Esterification reactions
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Conversion to halides or other leaving groups
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Hydrogen bonding interactions
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The chloro substituent can be involved in:
The combination of these functional groups creates opportunities for selective chemical transformations and diverse reaction pathways.
Analytical Characterization
Several analytical techniques are used to characterize 5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid, providing information about its structure, purity, and physicochemical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the structure of 5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid:
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¹H NMR reveals distinct signals for:
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Aromatic protons from both phenyl rings (typically 7-8 ppm)
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Hydroxymethyl protons (approximately 4.5-4.7 ppm)
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Carboxylic acid proton (broad signal around 10-12 ppm)
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Hydroxyl proton (variable position depending on solvent)
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¹³C NMR shows characteristic signals for:
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Carboxylic carbon (approximately 165-170 ppm)
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Aromatic carbons (120-140 ppm)
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Hydroxymethyl carbon (60-65 ppm)
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Infrared Spectroscopy (IR)
IR spectroscopy identifies the functional groups present in the molecule through characteristic absorption bands:
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| O-H stretching (carboxylic acid) | 3000-2500 (broad) |
| O-H stretching (alcohol) | 3400-3200 |
| C=O stretching (carboxylic acid) | 1700-1680 |
| C-O stretching | 1320-1210 |
| C-Cl stretching | 740-700 |
| Aromatic C=C stretching | 1600-1400 |
These spectral features provide a fingerprint for identifying the compound and confirming its structure.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is commonly used for the analysis and purification of 5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid. Typical HPLC conditions might include:
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Reverse-phase column (C18)
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Mobile phase consisting of acetonitrile/water with 0.1% formic acid
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UV detection at 254-280 nm
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Retention time dependent on specific conditions but typically between 5-15 minutes
| Hazard Category | Classification |
|---|---|
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
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